N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide
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Overview
Description
N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide is a complex organic compound characterized by its unique molecular structure This compound features a thienyl ring substituted with a chlorobenzoyl group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 4,5-dimethyl-2-thienylamine, followed by the introduction of a chloroacetyl group. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in new amide or ester derivatives.
Scientific Research Applications
N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-bromoacetamide
- N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-iodoacetamide
- N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-fluoroacetamide
Uniqueness
Compared to similar compounds, N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide stands out due to its specific chloroacetamide group, which influences its reactivity and biological activity. The presence of the chloro group can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13Cl2NO2S |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-8-9(2)21-15(18-12(19)7-16)13(8)14(20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3,(H,18,19) |
InChI Key |
SLIAPOPSOWGOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)CCl)C |
Origin of Product |
United States |
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